molecular formula C10H10N4O3 B184097 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole CAS No. 210364-77-5

1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole

Cat. No.: B184097
CAS No.: 210364-77-5
M. Wt: 234.21 g/mol
InChI Key: YOCNYONAYYIPCE-UHFFFAOYSA-N
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Description

1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole is an organic compound with the molecular formula C10H10N4O3 It is characterized by the presence of a triazole ring and a nitrophenyl ether group

Preparation Methods

The synthesis of 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole typically involves the reaction of 4-nitrophenol with 2-bromoethyl-1,2,4-triazole under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the bromoethyl group, leading to the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antifungal effects. The triazole ring can also bind to enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(4-nitrophenoxy)ethyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3/c15-14(16)9-1-3-10(4-2-9)17-6-5-13-8-11-7-12-13/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCNYONAYYIPCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356961
Record name 1-[2-(4-nitrophenoxy)ethyl]-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666428
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

210364-77-5
Record name 1-[2-(4-nitrophenoxy)ethyl]-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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